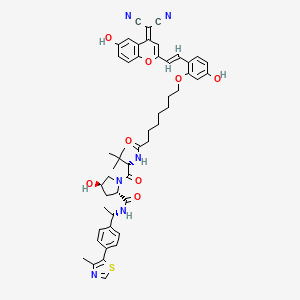
Uridine triphosphate-d13 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine triphosphate-d13 (dilithium) is a deuterium-labeled form of uridine triphosphate. Uridine triphosphate is a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions, both in endocrine and exocrine secretion, proliferation, channel regulation, transporter activity, and intracellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-d13 (dilithium) involves the incorporation of deuterium into uridine triphosphate. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of uridine triphosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine triphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Phosphorylation and Dephosphorylation: Involving kinases and phosphatases, respectively.
Common Reagents and Conditions:
Hydrolysis: Requires water and specific enzymes such as nucleoside triphosphate cyclohydrolase.
Phosphorylation: Utilizes ATP and specific kinases.
Major Products:
Hydrolysis: Produces uridine monophosphate and pyrophosphate.
Phosphorylation: Results in the formation of higher phosphorylated nucleotides.
Wissenschaftliche Forschungsanwendungen
Uridine triphosphate-d13 (dilithium) is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various biological systems. Its applications include:
Wirkmechanismus
Uridine triphosphate-d13 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and degradation. The compound interacts with molecular targets such as kinases and phosphatases, influencing cellular processes like proliferation and signaling .
Vergleich Mit ähnlichen Verbindungen
Uridine triphosphate (UTP): The non-deuterated form of uridine triphosphate.
Cytidine triphosphate (CTP): Another nucleotide involved in similar biochemical pathways.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Uniqueness: Uridine triphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This isotopic labeling distinguishes it from other nucleotides and makes it a valuable tool in research .
Eigenschaften
Molekularformel |
C9H13Li2N2O15P3 |
|---|---|
Molekulargewicht |
509.1 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |
InChI-Schlüssel |
OUFREPIBZXXUHS-NTUBMNTGSA-L |
Isomerische SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)



![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)




